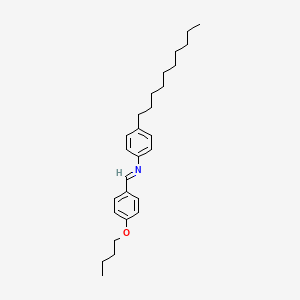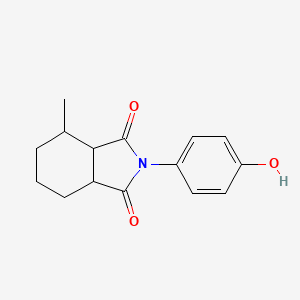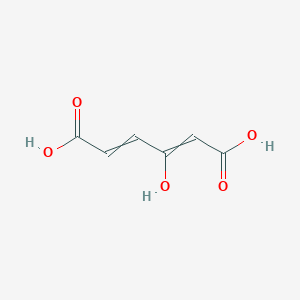
3-Hydroxyhexa-2,4-dienedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxyhexa-2,4-dienedioic acid is an organic compound with the molecular formula C6H6O5. It is a hexadienedioic acid derivative, characterized by the presence of hydroxyl and carboxyl functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Hydroxyhexa-2,4-dienedioic acid can be synthesized through various methods. One common approach involves the directed Heck-decarboxylate coupling reaction, which utilizes dienedioic acid as a building block. This method is known for its broad substrate scope, good functional group tolerance, and the ability to introduce different moieties to both sides of the compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxyhexa-2,4-dienedioic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The double bonds and carboxyl groups can be reduced under appropriate conditions.
Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Acid chlorides and alcohols are typical reagents for esterification reactions.
Major Products Formed
Oxidation: Formation of keto acids or aldehydes.
Reduction: Formation of diols or alcohols.
Substitution: Formation of esters or ethers.
Applications De Recherche Scientifique
3-Hydroxyhexa-2,4-dienedioic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of polyenes and other complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Hydroxyhexa-2,4-dienedioic acid involves its interaction with various molecular targets and pathways. The hydroxyl and carboxyl groups play a crucial role in its reactivity, allowing it to participate in a wide range of chemical reactions. The compound’s ability to undergo directed Heck-decarboxylate coupling highlights its potential in synthetic chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxy-cis,cis-muconic acid: Another hexadienedioic acid derivative with similar structural features.
2,4-Hexadienedioic acid: Lacks the hydroxyl group present in 3-Hydroxyhexa-2,4-dienedioic acid.
Uniqueness
This compound is unique due to its specific combination of hydroxyl and carboxyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various synthetic and research applications.
Propriétés
Numéro CAS |
113516-58-8 |
|---|---|
Formule moléculaire |
C6H6O5 |
Poids moléculaire |
158.11 g/mol |
Nom IUPAC |
3-hydroxyhexa-2,4-dienedioic acid |
InChI |
InChI=1S/C6H6O5/c7-4(3-6(10)11)1-2-5(8)9/h1-3,7H,(H,8,9)(H,10,11) |
Clé InChI |
DLKZGMNZEDNHKO-UHFFFAOYSA-N |
SMILES canonique |
C(=CC(=O)O)C(=CC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



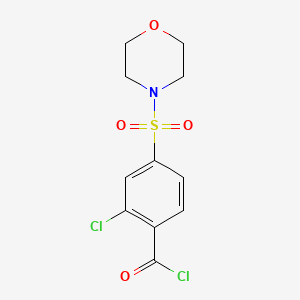
![2',3,5,6'-Tetranitro[1,1'-biphenyl]-2-amine](/img/structure/B14294742.png)
![Dimethyl 2-[(triethylsilyl)methyl]pentanedioate](/img/structure/B14294750.png)
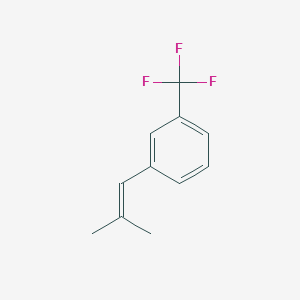
![1-[3-(Cyclohexylamino)propyl]-3,3,5,5-tetramethylpiperazin-2-one](/img/structure/B14294767.png)
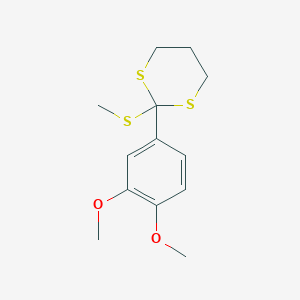
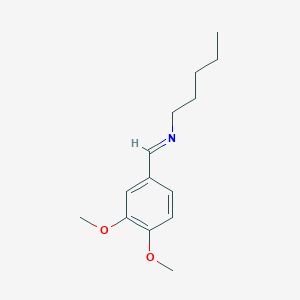
![tert-Butyl(dimethyl)[(3-methylpent-2-en-4-yn-1-yl)oxy]silane](/img/structure/B14294786.png)
